Deacetyllyoniol A acetonide

Description

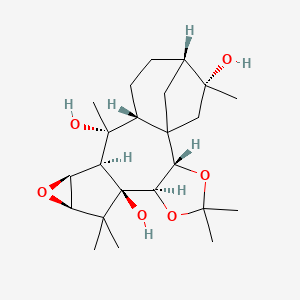

Deacetyllyoniol A acetonide (CAS: 28836-76-2) is a novel bioactive compound recognized for its potent biological activities, as highlighted in pharmacological and chemical research . While its exact molecular structure remains unspecified in the available literature, its classification as an acetonide derivative suggests the presence of a cyclic ketone group formed via the protection of a diol or polyol structure, a common strategy to enhance chemical stability and bioavailability in drug development. This compound is part of a broader class of acetonide-containing molecules, which are frequently employed in medicinal chemistry for their modified pharmacokinetic profiles .

Properties

CAS No. |

28836-76-2 |

|---|---|

Molecular Formula |

C23H36O6 |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(2S,6R,7R,9R,11S,12S,13R,14R,17S,18R)-4,4,8,8,13,18-hexamethyl-3,5,10-trioxahexacyclo[15.2.1.01,14.02,6.07,12.09,11]icosane-7,13,18-triol |

InChI |

InChI=1S/C23H36O6/c1-18(2)15-13(27-15)14-21(6,25)12-8-7-11-9-22(12,10-20(11,5)24)16-17(23(14,18)26)29-19(3,4)28-16/h11-17,24-26H,7-10H2,1-6H3/t11-,12-,13-,14-,15-,16+,17+,20+,21+,22?,23-/m0/s1 |

InChI Key |

HPQFYQHUOHFCQY-XHPSIDFLSA-N |

SMILES |

CC1(C2C(O2)C3C1(C4C(C56CC(CCC5C3(C)O)C(C6)(C)O)OC(O4)(C)C)O)C |

Isomeric SMILES |

C[C@]1(CC23C[C@@H]1CC[C@H]2[C@@]([C@@H]4[C@H]5[C@H](O5)C([C@]4([C@H]6[C@H]3OC(O6)(C)C)O)(C)C)(C)O)O |

Canonical SMILES |

CC1(C2C(O2)C3C1(C4C(C56CC(CCC5C3(C)O)C(C6)(C)O)OC(O4)(C)C)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Deacetyllyoniol A acetonide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural Analogues from Novel Bioactive Compounds

Deacetyllyoniol A acetonide belongs to a group of structurally diverse bioactive compounds. Key analogues include:

Key Observations :

- While these compounds share the designation as "novel bioactive agents," their structural differences likely lead to divergent biological targets and mechanisms. The acetonide group in this compound may confer enhanced metabolic stability compared to non-acetonide analogues like DE 2 .

Acetonide-Containing Compounds

Acetonides are widely used in drug design to improve stability and solubility. Notable examples include:

Nyasicol 1,2-Acetonide

- Molecular Formula : C20H20O6

- Molar Mass : 356.37 g/mol

- Properties : White powder, stable at room temperature, soluble in organic solvents (e.g., DMSO) .

- However, both compounds likely leverage the acetonide moiety to resist enzymatic degradation, a critical feature for sustained biological activity .

Glyceraldehyde Acetonide

- Role in Synthesis: Used as a chiral building block in Knoevenagel condensations to produce α,β-unsaturated carbonyl compounds .

- Comparison : While glyceraldehyde acetonide serves as a synthetic intermediate, this compound is tailored for bioactivity. This highlights the functional versatility of acetonides, which can be optimized for either reactivity (in synthesis) or therapeutic efficacy (in drug design) .

Pharmacological Analogues

Triamcinolone Acetonide (TA-ER)

- Application : Extended-release corticosteroid used clinically for anti-inflammatory effects.

- Key Data : Compatible with local anesthetics (e.g., lidocaine) without compromising stability .

- Comparison : Both TA-ER and this compound utilize acetonide groups to modulate release kinetics. However, TA-ER’s application is well-documented in drug delivery, whereas this compound’s specific therapeutic niche requires further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.